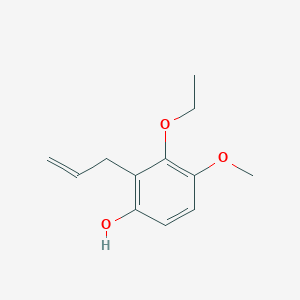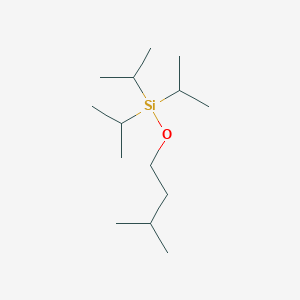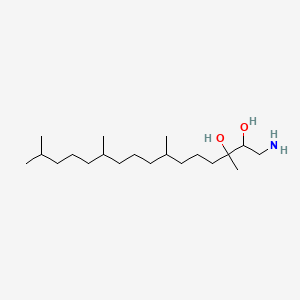![molecular formula C44H30N6O B14233337 2,5-Bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole CAS No. 796884-21-4](/img/structure/B14233337.png)
2,5-Bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of an oxadiazole ring fused with pyrazole moieties, which are further substituted with phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Pyrazole Derivatives: The initial step involves the synthesis of 3,5-diphenyl-1H-pyrazole through the cyclization of hydrazine derivatives with diketones.
Oxadiazole Ring Formation: The pyrazole derivatives are then reacted with appropriate reagents to form the oxadiazole ring. This step often involves the use of reagents such as phosphorus oxychloride (POCl3) and hydrazides under controlled conditions.
Coupling Reactions: The final step involves coupling the oxadiazole and pyrazole moieties through aromatic substitution reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis techniques to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acid groups.
Aplicaciones Científicas De Investigación
2,5-Bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are explored for therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2,5-Bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Diphenyl-1H-pyrazole: A precursor in the synthesis of the target compound, known for its biological activities.
1,3,4-Oxadiazole Derivatives: Compounds with similar structural features and applications in medicinal chemistry and materials science.
Pyrazole-oxadiazole Hybrids: Compounds combining pyrazole and oxadiazole moieties, exhibiting enhanced biological and electronic properties.
Uniqueness
2,5-Bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole stands out due to its unique combination of pyrazole and oxadiazole rings, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
796884-21-4 |
|---|---|
Fórmula molecular |
C44H30N6O |
Peso molecular |
658.7 g/mol |
Nombre IUPAC |
2,5-bis[4-(3,5-diphenylpyrazol-1-yl)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C44H30N6O/c1-5-13-31(14-6-1)39-29-41(33-17-9-3-10-18-33)49(47-39)37-25-21-35(22-26-37)43-45-46-44(51-43)36-23-27-38(28-24-36)50-42(34-19-11-4-12-20-34)30-40(48-50)32-15-7-2-8-16-32/h1-30H |
Clave InChI |
RIJIRGCSHPNYCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)C4=NN=C(O4)C5=CC=C(C=C5)N6C(=CC(=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


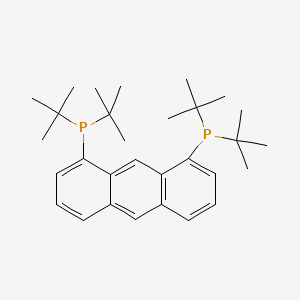
![1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14233256.png)
![N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide](/img/structure/B14233261.png)
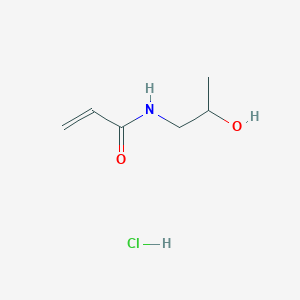
![Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14233271.png)

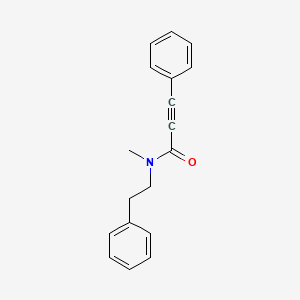
![1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide](/img/structure/B14233293.png)
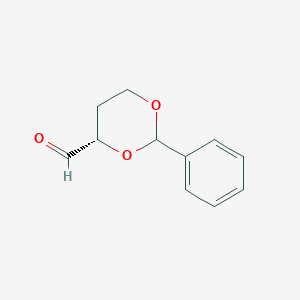
![1-[(But-2-en-1-yl)oxy]-2-diazonioethen-1-olate](/img/structure/B14233303.png)
![N,N-Dibenzyl-8,8-difluorobicyclo[5.1.0]octan-1-amine](/img/structure/B14233306.png)
